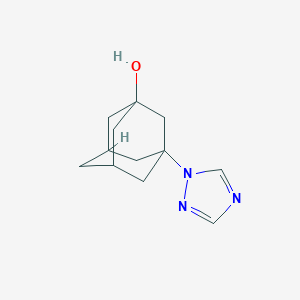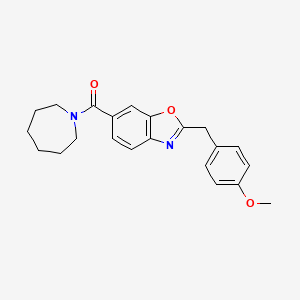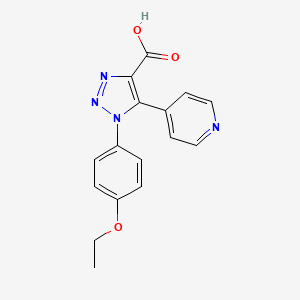![molecular formula C15H23N3O4 B5146538 N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide, commonly known as "DEET," is a widely used insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and biting flies.
Mechanism of Action
The exact mechanism of action of DEET is not fully understood. However, it is believed that DEET works by interfering with the insect's ability to detect and locate its target. DEET is thought to mask the scent of the host, making it difficult for the insect to locate and bite its target.
Biochemical and Physiological Effects:
DEET has been shown to have minimal toxicity to humans and other mammals. However, it can cause irritation and allergic reactions in some individuals. DEET can also cause skin and eye irritation if it comes into contact with these areas.
Advantages and Limitations for Lab Experiments
DEET is widely used in laboratory experiments due to its effectiveness in repelling insects. However, its use in laboratory experiments is limited by its potential toxicity and the need for careful handling and disposal.
Future Directions
There is ongoing research into the development of more effective and environmentally friendly insect repellents. Some researchers are exploring the use of natural compounds, such as essential oils, as insect repellents. Others are investigating the use of genetically modified mosquitoes that are unable to transmit diseases. Additionally, there is ongoing research into the development of insect repellent clothing and bed nets that are more effective and longer lasting than current products.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. While its mechanism of action is not fully understood, it is believed to interfere with the insect's ability to detect and locate its target. DEET has minimal toxicity to humans and other mammals but can cause irritation and allergic reactions in some individuals. Its use in laboratory experiments is limited by its potential toxicity and the need for careful handling and disposal. Ongoing research is focused on the development of more effective and environmentally friendly insect repellents, as well as insect repellent clothing and bed nets.
Synthesis Methods
DEET is synthesized through a reaction between piperidine and nitrofuran. The reaction is carried out in the presence of diethylamine and acetic anhydride. The resulting product is then purified through a series of distillation and recrystallization steps.
Scientific Research Applications
DEET has been extensively studied for its insect-repelling properties. It is commonly used in the development of insecticides and insect repellents. DEET has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. DEET is also used in the development of insect repellent clothing and bed nets.
properties
IUPAC Name |
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-3-17(4-2)15(19)12-6-5-9-16(10-12)11-13-7-8-14(22-13)18(20)21/h7-8,12H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAKXKXELRQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)

![2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5146486.png)

![N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5146496.png)

![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)

![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)

![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)